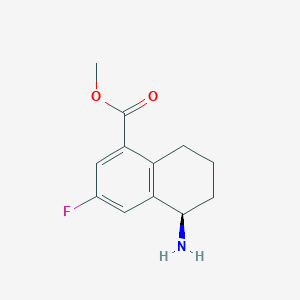
Methyl (r)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound is characterized by its unique structure, which includes a fluorinated naphthalene ring system and an amino group, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Fluorination: Introduction of the fluorine atom into the naphthalene ring system using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: Introduction of the amino group through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative.
Esterification: Formation of the methyl ester group through esterification of the carboxylic acid intermediate using methanol and a catalyst like sulfuric acid or hydrochloric acid.
Hydrochloride Formation: Conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles like thiols, amines, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Thiols, amines, alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Methyl ®-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological disorders or cancer.
Pharmaceuticals: The compound can be used in the development of new pharmaceuticals with improved efficacy and safety profiles.
Industrial Chemistry: It is used as a building block in the synthesis of complex organic molecules for various industrial applications, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl ®-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target protein. The amino group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
Methyl ®-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
Methyl ®-5-amino-3-bromo-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride: Similar structure but with a bromine atom instead of fluorine.
Methyl ®-5-amino-3-iodo-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in Methyl ®-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to target proteins compared to its halogenated analogs. These properties make it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C12H14FNO2 |
|---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
methyl (5R)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H14FNO2/c1-16-12(15)10-6-7(13)5-9-8(10)3-2-4-11(9)14/h5-6,11H,2-4,14H2,1H3/t11-/m1/s1 |
InChI Key |
PHLYYRVFFGPBHL-LLVKDONJSA-N |
Isomeric SMILES |
COC(=O)C1=CC(=CC2=C1CCC[C@H]2N)F |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1CCCC2N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















